molecular formula C14H11BrN2O4 B5184892 N-(2-bromo-4-nitrophenyl)-3-methoxybenzamide

N-(2-bromo-4-nitrophenyl)-3-methoxybenzamide

Cat. No.: B5184892
M. Wt: 351.15 g/mol
InChI Key: UFDQDHHWJLUMMY-UHFFFAOYSA-N
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Description

N-(2-bromo-4-nitrophenyl)-3-methoxybenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a bromo and nitro group on the phenyl ring, and a methoxy group on the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-nitrophenyl)-3-methoxybenzamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-nitrophenyl)-3-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Reduction: Formation of N-(2-amino-4-nitrophenyl)-3-methoxybenzamide.

    Oxidation: Formation of N-(2-bromo-4-nitrophenyl)-3-hydroxybenzamide.

Scientific Research Applications

N-(2-bromo-4-nitrophenyl)-3-methoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-bromo-4-nitrophenyl)-3-methoxybenzamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromo and nitro groups can influence its reactivity and binding affinity to these targets .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bromo-4-nitrophenyl)-3-hydroxybenzamide
  • N-(2-bromo-4-nitrophenyl)-3-aminobenzamide
  • N-(2-chloro-4-nitrophenyl)-3-methoxybenzamide

Uniqueness

N-(2-bromo-4-nitrophenyl)-3-methoxybenzamide is unique due to the specific combination of functional groups that confer distinct chemical properties and reactivity. The presence of the bromo group allows for further functionalization through substitution reactions, while the nitro group can be reduced to an amino group, providing versatility in synthetic applications .

Properties

IUPAC Name

N-(2-bromo-4-nitrophenyl)-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O4/c1-21-11-4-2-3-9(7-11)14(18)16-13-6-5-10(17(19)20)8-12(13)15/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDQDHHWJLUMMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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